molecular formula C8H15NO B13835581 (2-Amino-5-methylcyclohex-3-en-1-yl)methanol

(2-Amino-5-methylcyclohex-3-en-1-yl)methanol

Katalognummer: B13835581
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: JISCJWNLVAPDKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-5-methylcyclohex-3-en-1-yl)methanol is an organic compound with a unique structure that includes an amino group, a methyl group, and a hydroxyl group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-methylcyclohex-3-en-1-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexene derivative.

    Amination: Introduction of the amino group at the 2-position of the cyclohexene ring.

    Methylation: Addition of a methyl group at the 5-position.

    Hydroxylation: Introduction of a hydroxyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-5-methylcyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Amino-5-methylcyclohex-3-en-1-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Amino-5-methylcyclohex-3-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Amino-5-methylcyclohex-3-en-1-yl)acetate: Similar structure but with an acetate group instead of a hydroxyl group.

    (2-Amino-5-methylcyclohex-3-en-1-yl)amine: Similar structure but with an additional amino group.

Uniqueness

(2-Amino-5-methylcyclohex-3-en-1-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(2-amino-5-methylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C8H15NO/c1-6-2-3-8(9)7(4-6)5-10/h2-3,6-8,10H,4-5,9H2,1H3

InChI-Schlüssel

JISCJWNLVAPDKN-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(C=C1)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.